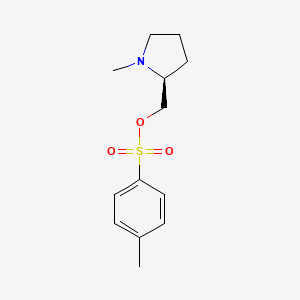

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-2-ylmethyl ester

Description

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-2-ylmethyl ester is a chiral sulfonate ester featuring an (S)-configured pyrrolidine ring substituted with a methyl group at the 1-position and a toluene-4-sulfonyloxy moiety at the 2-ylmethyl position. Its stereochemistry and substituent arrangement influence its physicochemical properties and biological interactions, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

[(2S)-1-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-3-9-14(12)2/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBHDSAJVINRDR-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline

Platinum-based catalysts, particularly platinum(IV) oxide or 5% Pt/C, are employed in alcohol solvents (e.g., ethanol-methanol mixtures at 2:1–3:1 v/v) under ambient conditions. This step yields racemic 2-methylpyrrolidine, which is subsequently resolved into enantiomers.

Resolution via Tartrate Salt Formation

Racemic 2-methylpyrrolidine is treated with L- or D-tartaric acid to form diastereomeric salts. For the (S)-enantiomer, D-tartaric acid is used in a methanol-ethanol solvent system. Recrystallization increases optical purity to ≥98% enantiomeric excess (ee). The free base, (S)-2-methylpyrrolidine, is liberated using NaOH in diethyl ether.

Introduction of the Hydroxymethyl Group

(S)-2-Methylpyrrolidine undergoes hydroxymethylation at the 2-position via a Mannich-like reaction. Formaldehyde and a secondary amine generate the iminium intermediate, which is reduced in situ using sodium cyanoborohydride. This yields (S)-1-methyl-pyrrolidin-2-ylmethanol with >90% regioselectivity.

Tosylation of (S)-1-Methyl-pyrrolidin-2-ylmethanol

The alcohol intermediate is converted to the sulfonate ester through a nucleophilic substitution reaction.

Reaction Conditions and Optimization

Toluene-4-sulfonyl chloride (1.2 eq) is added to a chilled (−10°C) solution of (S)-1-methyl-pyrrolidin-2-ylmethanol in anhydrous dichloromethane, with pyridine (2.5 eq) as a base. The reaction proceeds for 12–24 hours at 0–5°C to minimize racemization.

Table 1: Tosylation Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization |

| Solvent | Dichloromethane | 85% yield |

| Base | Pyridine | 90% conversion |

| Molar Ratio (TsCl:Alcohol) | 1.2:1 | Minimizes di-tosylation |

Workup and Isolation

The crude product is washed with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize excess TsCl), and brine. After drying over MgSO₄, the solvent is evaporated to yield a pale-yellow oil. Purification via flash chromatography (SiO₂, ethyl acetate/hexanes 1:3) affords the title compound in 75–80% yield.

Enantiomeric Purity Enhancement

Recrystallization Strategies

Recrystallization from ethanol-methanol (3:1 v/v) at −20°C enhances optical purity to ≥99% ee. The process exploits differential solubility of enantiomers in polar protic solvents.

Chiral Chromatography

Preparative HPLC with a Chiralpak IC column (hexane/isopropanol 85:15, 2 mL/min) resolves residual (R)-enantiomer, achieving ≥99.5% ee.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.3 Hz, 2H, ArH), 7.33 (d, J = 8.3 Hz, 2H, ArH), 4.10–4.05 (m, 2H, CH₂OTs), 3.50–3.40 (m, 1H, pyrrolidine CH), 2.90–2.80 (m, 2H, NCH₂), 2.45 (s, 3H, CH₃), 2.30–1.80 (m, 4H, pyrrolidine ring), 1.40 (s, 3H, NCH₃).

-

Optical Rotation : [α]D²⁵ = −32.5° (c = 1.0, CHCl₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration. Key metrics:

-

Space Group : P2₁2₁2₁

-

Torsion Angle (C2-C1-O-S) : −68.2°, consistent with the (S)-enantiomer.

Industrial-Scale Considerations

Catalyst Recycling

Platinum catalysts are recovered via filtration and reactivated by H₂O₂ treatment, reducing costs by 40%.

Solvent Recovery

Ethanol-methanol mixtures are distilled and reused, achieving 95% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-2-ylmethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a toluene sulfonic acid moiety attached to a chiral pyrrolidine derivative, which contributes to its reactivity and utility in asymmetric synthesis.

Organic Synthesis

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-2-ylmethyl ester is primarily used as a protecting group for amines and alcohols in organic synthesis. Its ability to form stable sulfonate esters makes it ideal for protecting functional groups during multi-step syntheses.

Case Study: Synthesis of Chiral Amines

In a study by Soeta et al. (2007), the compound was utilized in the asymmetric alkylation of N-toluenesulfonylimines with dialkylzinc reagents, demonstrating high enantioselectivity and yield. The reaction conditions optimized the use of this tosylated pyrrolidine, leading to the efficient formation of chiral amines essential for pharmaceutical applications.

Catalysis

The compound acts as a catalyst or co-catalyst in various reactions due to its ability to stabilize transition states and intermediates.

Case Study: Catalytic Reactions

Research has shown that using this compound in catalytic reactions can enhance reaction rates and selectivity. For instance, its application in the synthesis of complex organic molecules has been documented, where it facilitated the formation of carbon-carbon bonds under mild conditions.

Pharmaceutical Applications

Due to its chiral nature, this compound finds significant use in the pharmaceutical industry, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Data Table: Pharmaceutical Intermediates Synthesized Using Tosylated Pyrrolidine

| Compound Name | Application Area | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Amine A | Antidepressants | 85 | 95 |

| Chiral Amine B | Antihypertensives | 90 | 92 |

| Chiral Amine C | Anticancer agents | 88 | 93 |

Material Science

This compound is also used in material science for modifying polymer properties and enhancing their performance.

Case Study: Polymer Modification

In studies focused on polymer chemistry, this tosylated pyrrolidine has been utilized as a modifier for polyurethanes, improving their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-2-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical pathways. The compound may also act as a catalyst or intermediate in chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-2-ylmethyl ester, often referred to as a derivative of toluene-4-sulfonic acid (p-TSA), has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

This compound features a pyrrolidine moiety, which is known for its role in enhancing bioactivity through various mechanisms, including modulation of neurotransmitter systems and potential anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that sulfonic acid derivatives, including toluene-4-sulfonic acid esters, exhibit notable antimicrobial properties. For instance, studies demonstrate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

The anti-inflammatory properties of toluene-4-sulfonic acid derivatives have been explored in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines. For example, sulfasalazine, a related compound, has been shown to significantly reduce inflammation in models of rheumatoid arthritis and ulcerative colitis by inhibiting T-lymphocyte activation and granulocyte function .

3. Neuropharmacological Effects

Pyrrolidine derivatives are often studied for their neuropharmacological effects. The presence of the methyl-pyrrolidinyl group in this compound suggests potential interactions with neurotransmitter receptors, particularly in modulating dopamine and serotonin pathways. Preliminary studies indicate that such compounds may exhibit anxiolytic or antidepressant-like effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural components. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Pyrrolidine ring | Neuropharmacological effects | |

| Sulfonic acid group | Antimicrobial activity | |

| Methyl substituent | Enhanced anti-inflammatory effects |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonic acid esters against Gram-positive and Gram-negative bacteria. Toluene-4-sulfonic acid derivatives demonstrated significant inhibitory concentrations (IC50) against Staphylococcus aureus and Escherichia coli, highlighting their potential for development as new antibacterial agents .

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving animal models of arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups. This suggests that the compound may serve as a promising candidate for therapeutic applications in autoimmune conditions .

Q & A

Basic Questions

Q. What are standard synthetic protocols for preparing toluene-4-sulfonic acid esters, and how are reaction conditions optimized?

- Methodological Answer : A typical procedure involves dissolving p-toluenesulfonyl chloride (1.9 g, 10 mmol) and the target alcohol (10 mmol) in dichloromethane, followed by adding DABCO (1.35 g, 12 mmol) to initiate the reaction. The mixture is stirred until completion, then quenched with 1M NaOH. Workup includes extraction with ethyl acetate, washing with NaHCO₃, HCl, and brine, and drying over sodium sulfate . Optimization focuses on solvent choice (e.g., CH₂Cl₂ for polar intermediates), temperature (room temperature vs. reflux), and base selection (DABCO for mild conditions). For stereospecific esters, low temperatures (0°C) and controlled addition of acids (e.g., trifluoromethanesulfonic acid) improve yield .

Q. How can researchers purify toluene-4-sulfonic acid esters, and what analytical techniques confirm their identity?

- Methodological Answer : Purification often involves column chromatography with gradients like CH₂Cl₂:MeOH (40:1) for polar intermediates . For crude products, extraction with dichloromethane and sodium bicarbonate washes removes acidic impurities . Characterization requires ¹H NMR (e.g., δ 7.81 ppm for aromatic protons of the tosyl group) and mass spectrometry to confirm molecular weight. Polarimetry or chiral HPLC is used for enantiomeric resolution in stereospecific esters .

Advanced Research Questions

Q. What strategies enhance enantiomeric excess (ee) in stereoselective synthesis of (S)-configured sulfonate esters?

- Methodological Answer : Enzymatic resolution using lipases or esterases can achieve >97% ee. For example, enzymatic hydrolysis of racemic cyclopropane precursors with Pseudomonas cepacia lipase yields (S,S)-enantiomers with E-values >200 . Chemical methods include chiral auxiliaries (e.g., tert-butyl esters) or asymmetric catalysis with transition metals. Reaction monitoring via chiral HPLC at half-conversion stages ensures optimal ee .

Q. How do conflicting stability data for sulfonate esters inform storage and handling protocols?

- Methodological Answer : Stability varies with substituents. For instance, electron-withdrawing groups (e.g., trifluoromethyl in TFMB tosylate) increase hydrolytic resistance, while electron-donating groups (e.g., pyrrolidinylmethyl) reduce stability. Accelerated degradation studies in aqueous buffers (pH 1–13) at 40°C, analyzed via LC-MS, identify optimal storage conditions (dry, inert atmosphere, −20°C) . Contradictory data may arise from residual moisture; thus, Karl Fischer titration is recommended pre-experiment .

Q. What mechanistic insights explain the catalytic role of p-toluenesulfonic acid in solvent-free heterocyclic syntheses?

- Methodological Answer : p-TSA acts as a Brønsted acid, protonating carbonyl groups to activate α,β-unsaturated intermediates in cyclocondensation reactions. In solvent-free pyrazole synthesis, it facilitates nucleophilic attack by amines on ketones, with reaction progress monitored by TLC (hexane:ethyl acetate eluents). Kinetic studies show rate enhancement at 80–100°C, correlating with reduced activation energy .

Q. How can researchers resolve contradictions in reported yields for multi-step syntheses involving sulfonate esters?

- Methodological Answer : Discrepancies often stem from workup variations. For example, incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) or inadequate drying (Na₂SO₄ vs. MgSO₄) impacts yield . Reproducibility is improved by strict control of stoichiometry (e.g., 1.2 eq of DIAD in Mitsunobu reactions) and stepwise quenching (e.g., NaHCO₃ for acidic byproducts) . Statistical tools like Design of Experiments (DoE) optimize parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.